N-(3-Chlorophenyl) bis-trifluoromethane sulfonimide
CAS No.:
Cat. No.: VC17231980
Molecular Formula: C8H4ClF6NO4S2
Molecular Weight: 391.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H4ClF6NO4S2 |
|---|---|
| Molecular Weight | 391.7 g/mol |
| IUPAC Name | N-(3-chlorophenyl)-1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide |
| Standard InChI | InChI=1S/C8H4ClF6NO4S2/c9-5-2-1-3-6(4-5)16(21(17,18)7(10,11)12)22(19,20)8(13,14)15/h1-4H |
| Standard InChI Key | VPTHJRFJWASZSA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)Cl)N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
N-(3-Chlorophenyl) bis(trifluoromethane)sulfonimide belongs to the sulfonimide family, featuring a central nitrogen atom bonded to two trifluoromethanesulfonyl (CF₃SO₂) groups and a 3-chlorophenyl ring. The molecular formula C₈H₄ClF₆NO₄S₂ corresponds to a molecular weight of 391.7 g/mol. Its structure is defined by the following features:
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Trifluoromethanesulfonyl Groups: These electron-withdrawing groups enhance thermal stability and acidity, as seen in bistriflimidic acid (pKa ≈ −12.3 in 1,2-dichloroethane) .
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3-Chlorophenyl Substituent: The chlorine atom at the meta position introduces steric and electronic effects, potentially altering solubility and reactivity compared to unsubstituted analogs.
Table 1: Key Structural and Molecular Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₄ClF₆NO₄S₂ | |
| Molecular Weight | 391.7 g/mol | |
| IUPAC Name | N-(3-chlorophenyl)-1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide | |
| Canonical SMILES | C1=CC(=CC(=C1)Cl)N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F |
Synthesis and Manufacturing
General Synthesis Strategy
While no direct synthesis protocol for N-(3-Chlorophenyl) bis(trifluoromethane)sulfonimide is documented, its preparation likely mirrors methods used for analogous sulfonimides. A plausible route involves:
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Sulfonylation: Reaction of 3-chloroaniline with bis(trifluoromethanesulfonyl) chloride (Tf₂O) in a polar aprotic solvent (e.g., dichloromethane).
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Acid Catalysis: Use of concentrated sulfuric acid to facilitate imide formation, as demonstrated in the synthesis of bistriflimidic acid .
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Purification: Recrystallization from non-polar solvents (e.g., n-hexane) to isolate the product .
Optimized Reaction Conditions
Key parameters derived from related syntheses include:
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Solvent System: Toluene or dichloromethane for intermediate solubility .
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Neutralization: Post-reaction treatment with aqueous sodium hydroxide to remove acidic byproducts .
Physicochemical Properties
Thermal and Solubility Characteristics
Inferred from bistriflimide derivatives :
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Melting Point: Expected range of 50–60°C, similar to bistriflimidic acid (52–56°C) .
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Solubility: High solubility in polar aprotic solvents (e.g., acetonitrile) but limited in water due to hydrophobic trifluoromethyl groups .
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Stability: Likely stable under inert atmospheres but hygroscopic, requiring storage at 2–8°C .
Acidity and Reactivity
The compound’s acidity is anticipated to exceed that of triflic acid (pKa ≈ −12.3 in dichloroethane) , making it a potent catalyst for:
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Friedel-Crafts alkylations
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Polymerization reactions
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Esterifications
Applications and Industrial Relevance
Catalysis
The strong acidity and low nucleophilicity of the bis(triflyl)imide anion suggest utility in:
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Ionic Liquids: As a counterion to enhance thermal stability and conductivity .
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Polymer Electrolytes: Improving ion transport in lithium-ion batteries by suppressing crystallinity in poly(ethylene oxide) .
Pharmaceutical Intermediates
The chlorophenyl group may enable use in drug synthesis, particularly for:
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Antimicrobial agents leveraging halogenated aromatics.
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Kinase inhibitors where sulfonimides act as leaving groups.
Advanced Materials
Potential applications include:
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Coordination Polymers: Utilizing the sulfonimide group to bind transition metals.
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Surface Modifiers: Enhancing hydrophobicity in coatings.
Future Research Directions
Characterization Gaps
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Spectroscopic Data: NMR (¹H, ¹³C, ¹⁹F) and IR spectra to confirm structure.
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Thermogravimetric Analysis (TGA): Assessing decomposition pathways.
Application-Specific Studies
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Electrochemical Performance: Testing in lithium-sulfur battery electrolytes.
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Catalytic Efficiency: Screening in Brønsted acid-catalyzed reactions.
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